![molecular formula C7H4BrFN2 B1525795 5-bromo-4-fluoro-1H-benzimidazole CAS No. 1008361-72-5](/img/structure/B1525795.png)
5-bromo-4-fluoro-1H-benzimidazole
Overview
Description
5-bromo-4-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic compounds that contain a fused benzene and imidazole ring . They are widely used to design and synthesize novel bioactive compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, often involves a multistep process . For example, one method involves the reaction of 4-Bromo-1,2-benzenediamine and Trimethoxymethane . Another method involves the reaction of compound 3 with a mixed liquor of first alcohol and water, and inorganic base .Molecular Structure Analysis
The molecular structure of 5-bromo-4-fluoro-1H-benzimidazole consists of a benzimidazole core with a bromine atom at the 5-position and a fluorine atom at the 4-position . The molecular weight of this compound is 215.02 .Chemical Reactions Analysis
Benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, are known to exhibit a broad range of chemical and biological properties . They can participate in various chemical reactions, contributing to their wide use in the design and synthesis of novel bioactive compounds .Physical And Chemical Properties Analysis
5-bromo-4-fluoro-1H-benzimidazole is a solid at room temperature . It has a molecular weight of 215.02 .Scientific Research Applications
Antimicrobial Agent
Benzimidazole derivatives, including 5-bromo-4-fluoro-1H-benzimidazole, have been shown to possess strong antimicrobial properties. They are effective against a variety of pathogens such as bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anticancer Research
The structure of benzimidazole is similar to nucleotides in the human body, which has led to intensive research into its derivatives as potential anticancer agents. Altering the functional groups on the core structure can enhance bioactivity, suggesting that 5-bromo-4-fluoro-1H-benzimidazole could be significant in cancer research .
Corrosion Inhibition
Recent studies have highlighted the role of benzimidazole compounds as corrosion inhibitors. These compounds, including derivatives like 5-bromo-4-fluoro-1H-benzimidazole, can protect metals from corrosion, making them important in industrial applications .
Analytical Chemistry
In chromatography and mass spectrometry, benzimidazole derivatives are used for sample manipulation due to their specific properties. This suggests that 5-bromo-4-fluoro-1H-benzimidazole could be useful in analytical applications to improve efficiency and effectiveness .
Life Science Research
Life science labs utilize benzimidazole derivatives in various fields such as cell biology, genomics, and proteomics. The specific properties of these compounds aid in research and experimentation .
Synthesis of Functional Molecules
Benzimidazoles are key components in the synthesis of functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, which includes derivatives like 5-bromo-4-fluoro-1H-benzimidazole, is crucial for creating these molecules .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Benzimidazole derivatives are known to exert a variety of biological effects, which are likely the result of their interaction with their targets and their influence on biochemical pathways .
Safety and Hazards
The safety information available indicates that 5-bromo-4-fluoro-1H-benzimidazole may be harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-bromo-4-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMUWVAOXHJEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoro-1H-benzimidazole | |
CAS RN |
1008361-72-5 | |
Record name | 5-bromo-4-fluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.